5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often include refluxing in solvents such as xylene and the use of bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties, aiming to develop new drugs with improved efficacy and safety profiles.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, providing insights into disease processes and potential treatments.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substituents and the resulting biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5,6-dimethyl-7-(1-phenylethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O/c1-10-11(2)19(12(3)13-7-5-4-6-8-13)15-14(10)16(20)18-9-17-15/h4-9,12H,1-3H3,(H,17,18,20) |
InChI Key |
NBPTUEULCRKYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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